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Compound of Interest

Compound Name:
2-Chloro-5-fluoro-4-

hydrazinylpyrimidine

Cat. No.: B1487824 Get Quote

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent

kinase inhibitors remains a paramount objective for developing targeted therapeutics. Within

this context, 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride has emerged as a

critical chemical intermediate. Its strategic arrangement of reactive sites—a nucleophilic

hydrazinyl group and an electrophilic C2-chloro substituent on a fluorine-decorated, electron-

deficient pyrimidine core—renders it an exceptionally versatile scaffold. This guide provides an

in-depth analysis of its properties, synthesis, reactivity, and profound application in constructing

pyrazolo[3,4-d]pyrimidine cores, a privileged structure in numerous approved and

investigational kinase inhibitors.[1][2][3] This document is intended for researchers, scientists,

and drug development professionals seeking to leverage this powerful building block in their

synthetic and medicinal chemistry programs.

PART 1: Core Physicochemical and Safety Profile
A thorough understanding of a reagent's fundamental properties and safety requirements is the

bedrock of its effective and safe utilization in a laboratory setting.

Physicochemical Data
The essential identification and property data for 2-Chloro-5-fluoro-4-hydrazinylpyrimidine
are summarized below. Note that properties are often reported for the free base. The

hydrochloride salt is typically employed to improve the compound's stability and handling

characteristics.
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Property Value Source

IUPAC Name
(2-chloro-5-fluoropyrimidin-4-

yl)hydrazine hydrochloride
PubChem[4]

CAS Number 1314936-62-3 PubChem[4]

Molecular Formula C₄H₄ClFN₄ · HCl Derived

Molecular Weight 162.55 g/mol (Free Base)[4][5] PubChem, Bide Pharm[4][5]

Canonical SMILES C1=C(C(=NC(=C1F)N)Cl)N PubChem[4]

InChI Key
IMVXJKCVBDUKOZ-

UHFFFAOYSA-N
PubChem[4]

Appearance Off-white to light yellow solid Typical Supplier Data

Purity ≥95% Apollo Scientific[6]

Safety, Handling, and Storage
GHS Hazard Classification: As a reactive chemical intermediate, 2-Chloro-5-fluoro-4-
hydrazinylpyrimidine hydrochloride must be handled with appropriate precautions.

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315

(Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335

(May cause respiratory irritation).[4]

Pictograms: GHS07 (Exclamation Mark).[4]

Recommended Handling Protocol:

Engineering Controls: Always handle this compound within a certified chemical fume hood to

minimize inhalation exposure.[7][8] Ensure that an eyewash station and safety shower are

readily accessible.[7]

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-

resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-fluoro-4-hydrazinylpyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-fluoro-4-hydrazinylpyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-fluoro-4-hydrazinylpyrimidine
https://www.konoscience.com/product/A2032594
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-fluoro-4-hydrazinylpyrimidine
https://www.konoscience.com/product/A2032594
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-fluoro-4-hydrazinylpyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-fluoro-4-hydrazinylpyrimidine
https://store.apolloscientific.co.uk/product/2-chloro-5-fluoro-4-hydrazinylpyrimidine
https://www.benchchem.com/product/b1487824?utm_src=pdf-body
https://www.benchchem.com/product/b1487824?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-fluoro-4-hydrazinylpyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-fluoro-4-hydrazinylpyrimidine
https://www.fishersci.com/store/msds?partNumber=AC429812500&productDescription=2-CHLORO-5-FLUOROPYRIMID+250MG&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC442860010&productDescription=2-CHLORO-5-FLUOROPYRIDIN+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC429812500&productDescription=2-CHLORO-5-FLUOROPYRIMID+250MG&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC442860010&productDescription=2-CHLORO-5-FLUOROPYRIDIN+1GR&vendorId=VN00032119&countryCode=US&language=en
https://static.cymitquimica.com/products/10/pdf/sds-F431244.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Handling Practices: Avoid generating dust. Prevent contact with skin, eyes, and clothing.

Wash hands thoroughly after handling.[9]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9]

Keep away from strong oxidizing agents and strong bases.[7]

PART 2: Synthesis and Mechanistic Rationale
The synthesis of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine is a direct and efficient process,

predicated on the principles of nucleophilic aromatic substitution (SNAr) on an electron-

deficient heterocyclic ring.

Synthetic Workflow Overview
The standard laboratory preparation involves the regioselective displacement of a chlorine

atom from 2,4-dichloro-5-fluoropyrimidine using hydrazine hydrate. The C4 position is

significantly more activated towards nucleophilic attack than the C2 position due to the

cumulative electron-withdrawing effects of the adjacent nitrogen and the C5-fluoro substituent.

This differential reactivity allows for a selective mono-substitution.
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Start: 2,4-Dichloro-5-fluoropyrimidine

Process: Nucleophilic Aromatic Substitution (SNAr)
Solvent: e.g., Ethanol

Temperature: Controlled (e.g., 0°C to RT)

Reagent: Hydrazine Hydrate (N₂H₄·H₂O)

Work-up: Isolation & Purification

Regioselective displacement at C4

Product: 2-Chloro-5-fluoro-4-hydrazinylpyrimidine

Optional: Salt Formation with HCl

Final Product:
2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride

Click to download full resolution via product page

Caption: Synthesis workflow for 2-Chloro-5-fluoro-4-hydrazinylpyrimidine HCl.
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Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted based on laboratory-

specific conditions and scale.

Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add

2,4-dichloro-5-fluoropyrimidine (1.0 eq) and a suitable solvent such as ethanol or

isopropanol. Cool the mixture to 0-5 °C in an ice bath.

Reagent Addition: Slowly add hydrazine hydrate (1.0 - 1.2 eq), either neat or as a solution in

the same solvent, via the dropping funnel over 30-60 minutes.

Causality: The slow, controlled addition is critical to manage the exothermic reaction and

prevent di-substitution, thereby maximizing the yield of the desired mono-hydrazinyl

product.

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then

warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis

indicates the consumption of the starting material.

Isolation: The product often precipitates from the reaction mixture. Collect the solid by

vacuum filtration and wash with cold solvent to remove unreacted starting materials and by-

products.

Purification: If necessary, the crude product can be recrystallized from a suitable solvent

system (e.g., ethanol/water).

Salt Formation (Optional but Recommended): To prepare the hydrochloride salt for improved

stability, the isolated free base can be suspended in a solvent like diethyl ether or

isopropanol and treated with a solution of HCl (e.g., 2M HCl in diethyl ether) until the mixture

is acidic. The resulting hydrochloride salt is then collected by filtration, washed with ether,

and dried under vacuum.

PART 3: Reactivity and Application in Pyrazolo[3,4-
d]pyrimidine Synthesis
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The true value of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine lies in its ability to serve as a

linchpin for the construction of the pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic

system is a bioisostere of purine and a core component of many kinase inhibitors.[1][2][3]

The Key Transformation: Annulation to a Fused Ring
System
The synthetic utility stems from a condensation and subsequent intramolecular cyclization

reaction. The terminal nitrogen of the hydrazinyl group acts as a nucleophile, reacting with a

one-carbon electrophile (such as triethyl orthoformate or formamide). This reaction forms an

intermediate which readily undergoes intramolecular cyclization via nucleophilic attack of the

pyrimidine ring nitrogen onto the newly formed electrophilic center, followed by elimination to

yield the aromatic pyrazolo[3,4-d]pyrimidine core.
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Step 1: Condensation

Step 2: Cyclization (Annulation)

2-Chloro-5-fluoro-4-
hydrazinylpyrimidine

Intermediate Formation

One-Carbon Electrophile
(e.g., Triethyl Orthoformate)

Intramolecular Nucleophilic Attack

Heat

Elimination & Aromatization

Product: 4-Chloro-6-fluoro-1H-
pyrazolo[3,4-d]pyrimidine

Click to download full resolution via product page

Caption: Key reaction pathway from the starting material to the pyrazolopyrimidine core.
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Mechanism and Field-Proven Insights
Why it Works: This annulation is thermodynamically driven by the formation of a stable,

aromatic fused heterocyclic system. The pyrazolo[3,4-d]pyrimidine structure mimics the

natural purine bases (adenine, guanine), allowing molecules derived from it to effectively

compete for the ATP-binding site of various protein kinases.[1][3]

Significance in Drug Development: The chlorine atom at the C4 position of the newly formed

pyrazolo[3,4-d]pyrimidine is now primed for further SNAr reactions. This allows for the

introduction of various side chains and pharmacophores, enabling the exploration of

structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic

properties. This is a common strategy in the synthesis of targeted cancer therapies.[10]

Conclusion
2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride is far more than a simple chemical

reagent; it is a purpose-built molecular tool designed for efficiency and versatility in medicinal

chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most

importantly, its predictable reactivity make it an invaluable precursor for the rapid assembly of

pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. For drug discovery teams, mastering the use

of this intermediate provides a reliable and scalable pathway to novel and potentially life-saving

therapeutics.
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[https://www.benchchem.com/product/b1487824#2-chloro-5-fluoro-4-hydrazinylpyrimidine-
hydrochloride-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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